D,L-Sulforaphane Glutathione

Descripción general

Descripción

DL-Sulforafano Glutatión es un metabolito del sulforafano, un compuesto que se encuentra en las verduras crucíferas como el brócoli. El sulforafano es conocido por sus potentes propiedades anticancerígenas y antioxidantes. DL-Sulforafano Glutatión se forma cuando el sulforafano se conjuga con el glutatión, un tripéptido compuesto por glutamina, cisteína y glicina. Esta conjugación mejora la biodisponibilidad y la estabilidad del sulforafano, haciéndolo más efectivo en diversos procesos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: DL-Sulforafano Glutatión se puede sintetizar mediante la hidrólisis enzimática de glucorrafanina por mirosinasa, seguida de conjugación con glutatión. La reacción generalmente ocurre en condiciones suaves, con la presencia de agua y un pH neutro .

Métodos de producción industrial: La producción industrial de DL-Sulforafano Glutatión implica la extracción de glucorrafanina de verduras crucíferas, seguida de hidrólisis enzimática para producir sulforafano. El sulforafano se conjuga luego con glutatión mediante métodos químicos o enzimáticos. Este proceso garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Formation and Structural Characteristics of D,L-Sulforaphane Glutathione

This compound (SFN-GSH) is a glutathione conjugate formed via the enzymatic reaction of sulforaphane (SFN) with glutathione (GSH). This reaction occurs via the glutathione S-transferase (GST) -mediated conjugation of SFN’s isothiocyanate group with the thiol (-SH) group of GSH .

| Property | Detail |

|---|---|

| Molecular Formula | C₁₆H₂₈N₄O₇S₃ |

| Molecular Weight | 484.6 g/mol |

| Key Functional Groups | Isothiocyanate-glutathione conjugate, methylsulfinyl moiety |

| Metabolite Role | Primary Phase II metabolite of SFN, critical for detoxification pathways |

Metabolic Pathway and Enzymatic Interactions

SFN-GSH is a transient intermediate that undergoes further enzymatic processing:

Conjugation and Degradation

- Initial Conjugation : GST catalyzes SFN + GSH → SFN-GSH .

- Sequential Processing :

- Final Product : N-Acetyltransferase converts SFN-cysteine to SFN-N-acetylcysteine (mercapturic acid) .

Redox Modulation and Biochemical Effects

SFN-GSH directly influences cellular redox balance by altering glutathione dynamics:

Glutathione Depletion and Oxidative Stress

- SFN-GSH formation depletes intracellular GSH, elevating reactive oxygen species (ROS) .

- Inhibits glutathione reductase (GR) and glutathione peroxidase (GPx) activity, impairing antioxidant defenses .

Nrf2 Pathway Activation

SFN-GSH indirectly activates the Keap1/Nrf2/ARE pathway by:

- Modifying Keap1 cysteine residues, enabling Nrf2 nuclear translocation .

- Upregulating antioxidant genes (e.g., HO-1, NQO1) .

Pharmacokinetic Profile in Humans

| Parameter | Value | Source |

|---|---|---|

| Plasma Detection | Within 1–2 hours post-SFN ingestion | |

| Half-Life (SFN-GSH) | ~3.5 hours | |

| Urinary Excretion | 60–70% as mercapturic acids |

Functional Impacts in Disease Models

Analytical Methods for Detection

SFN-GSH is quantified via:

Aplicaciones Científicas De Investigación

Antioxidant and Neuroprotective Effects

Mechanisms of Action

D,L-Sulforaphane Glutathione enhances the body's antioxidant defenses by activating the Nrf2 pathway, which regulates the expression of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase. This activation results in increased levels of glutathione, thereby reducing oxidative stress in cells.

Case Study: Neuroprotection in Parkinson's Disease

A study demonstrated that sulforaphane protects against neurotoxicity induced by rotenone, a neurotoxin associated with Parkinson's disease. The administration of sulforaphane resulted in a significant increase in total glutathione levels and reduced neuronal apoptosis through mTOR signaling pathways . This suggests that this compound may be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival.

Cancer Prevention and Treatment

Anticancer Properties

this compound has shown promise in cancer prevention due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has indicated that sulforaphane can reduce tumor size and enhance survival rates in animal models by targeting multiple pathways involved in cancer progression .

Case Study: Pancreatic Cancer

In vitro studies have found that sulforaphane restores gap junction intercellular communication and connexin 43 expression, which are often lost in pancreatic cancer cells. This restoration improves therapy sensitivity, indicating that this compound could serve as a complementary treatment alongside conventional therapies .

Metabolic Health

Effects on Diabetes and Obesity

Sulforaphane has been linked to improvements in glucose tolerance and reductions in fat accumulation, making it a candidate for managing diabetes and obesity. The compound's ability to activate Nrf2 is thought to play a crucial role in these metabolic benefits .

Case Study: Diabetes Management

Research indicates that sulforaphane can restore cellular glutathione levels and reduce hyperactivity of neutrophils associated with chronic inflammatory conditions like periodontitis, which is often linked to diabetes . This suggests potential applications for this compound in managing diabetes-related complications.

Cardiovascular Health

Cardioprotective Effects

The antioxidant properties of this compound may extend to cardiovascular health by reducing oxidative stress and inflammation, key factors in cardiovascular disease development.

Case Study: Vascular Endothelial Function

Studies have shown that sulforaphane can improve endothelial function by enhancing nitric oxide availability through increased glutathione levels . This improvement is crucial for maintaining vascular health and preventing cardiovascular diseases.

Applications in Chronic Inflammatory Diseases

This compound's anti-inflammatory properties make it a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study: Periodontitis

In a clinical study involving chronic periodontitis, sulforaphane was shown to reduce inflammation markers while restoring normal glutathione levels, suggesting its utility as an adjunct treatment for inflammatory conditions .

Mecanismo De Acción

DL-Sulforafano Glutatión ejerce sus efectos a través de múltiples mecanismos:

Actividad antioxidante: Aumenta los niveles de glutatión, un importante antioxidante celular, protegiendo así las células del daño oxidativo.

Efectos antiinflamatorios: Modula las vías inflamatorias al inhibir la activación del factor nuclear-kappa B (NF-κB) y otros mediadores proinflamatorios.

Prevención del cáncer: DL-Sulforafano Glutatión induce la apoptosis y el arresto del ciclo celular en las células cancerosas a través de la activación de varias vías de señalización, incluidas las vías Nrf2 y PI3K/AKT.

Comparación Con Compuestos Similares

DL-Sulforafano Glutatión es único en comparación con otros compuestos similares debido a su mayor estabilidad y biodisponibilidad. Compuestos similares incluyen:

Sulforafano-Cisteína: Otro conjugado de sulforafano, que también exhibe actividades antioxidantes y anticancerígenas pero con diferentes propiedades farmacocinéticas.

Sulforafano-N-Acetilcisteína: Un derivado con mayor solubilidad y estabilidad, utilizado en diversas aplicaciones terapéuticas.

DL-Sulforafano Glutatión destaca por su superior estabilidad y biodisponibilidad, convirtiéndolo en un compuesto más eficaz para la investigación y los fines terapéuticos .

Actividad Biológica

D,L-Sulforaphane Glutathione (SFN-GSH) is a compound formed from sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, and glutathione, a potent antioxidant. This article delves into the biological activity of SFN-GSH, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of SFN-GSH is primarily attributed to its role in modulating oxidative stress and inflammation, as well as its anticancer properties. Key mechanisms include:

- Antioxidant Activity : SFN enhances the production of glutathione (GSH), which plays a crucial role in cellular defense against oxidative stress. This is particularly significant in conditions characterized by elevated reactive oxygen species (ROS) levels.

- Epigenetic Modulation : SFN influences epigenetic pathways by inhibiting histone deacetylases (HDACs), leading to changes in gene expression that promote cell cycle arrest and apoptosis in cancer cells .

- Inflammation Reduction : SFN has been shown to decrease pro-inflammatory cytokines and markers, effectively modulating immune responses .

Biological Activities

The following table summarizes the biological activities associated with SFN-GSH:

Case Studies and Research Findings

- Cancer Research : A study demonstrated that SFN induced apoptosis in various cancer cell lines through ROS generation and modulation of GSH levels. The compound also inhibited HDAC activity, leading to reduced proliferation markers such as Ki-67 .

- Inflammatory Diseases : In a clinical trial involving patients with chronic periodontitis, SFN was found to restore cellular GSH levels and reduce neutrophil hyperactivity. This suggests potential benefits for managing chronic inflammatory conditions .

- Neuroprotection : Research indicated that daily administration of sulforaphane significantly increased blood GSH levels in healthy individuals over one week. This increase correlated with improved neuropsychological measures, suggesting a protective effect against neurodegenerative disorders .

- Autoimmune Conditions : SFN has shown promise in modulating immune responses in autoimmune diseases by reducing the activation of T-helper 17 (TH17) cells and associated inflammatory cytokines. This was achieved through the depletion of GSH and increased ROS levels .

Propiedades

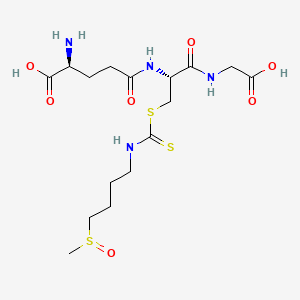

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t10-,11-,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROARKYNVUQLTDP-QGQIPBJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CCCCNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662197 | |

| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289711-21-3 | |

| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.